5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyridazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step often involves the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base.
Attachment of the pyridazinone moiety: This can be done through nucleophilic substitution reactions, where the pyridazinone derivative reacts with the thiophene sulfonamide intermediate.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but might include various substituted thiophene derivatives, sulfoxides, sulfones, and amines.
Scientific Research Applications
5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with sulfonamide groups can act as enzyme inhibitors by mimicking the natural substrate of the enzyme. The pyridazinone moiety might interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzene-1-sulfonamide
- 5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-sulfonamide
Uniqueness
The uniqueness of 5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3S2/c11-8-3-4-10(18-8)19(16,17)13-6-7-14-9(15)2-1-5-12-14/h1-5,13H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBHGRKGHKRBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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